甲基}氨基甲酸酯 CAS No. 946385-09-7](/img/structure/B2657620.png)

叔丁基 N-[{[(Z)-N'-羟基氨基甲酰基](苯基)甲基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

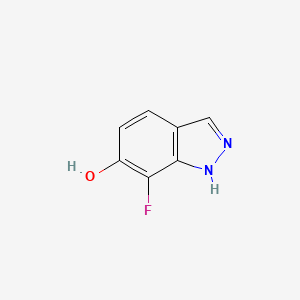

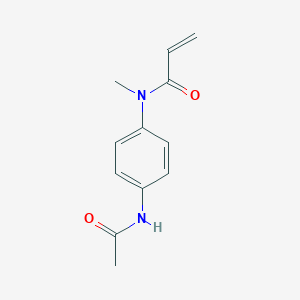

“tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is a type of tert-butyl carbamate . It is a derivative of carbamic acid, with a tert-butyl group attached to the oxygen atom and a N-{(Z)-N’-hydroxycarbamimidoylmethyl} group attached to the nitrogen atom . The tert-butyl carbamates are also known as BOC-NR2, BOC amines, BOC amino, BOC amide .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Boc group in “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The molecular weight of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is 117.1463 . More detailed physical and chemical properties are not available in the search results.科学研究应用

合成和反应性

- 叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯可以由醛和叔丁基 N-羟基氨基甲酸酯轻易制备,在与有机金属的反应中表现为 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺。这些化合物由于其多用途的反应性和化学转化,成为有机合成中宝贵的结构单元 (Guinchard, Vallée, & Denis, 2005)。

代谢研究

- 相关的叔丁基苯基 N-甲基氨基甲酸酯在昆虫和小鼠中的代谢涉及叔丁基和 N-甲基的羟基化,表明重要的生物过程和在代谢途径研究中的潜在应用 (Douch & Smith, 1971)。

不对称合成

- 不对称曼尼希反应已被用于合成手性叔丁基苯基(苯磺酰)甲基氨基甲酸酯,突出了它们在生物活性化合物对映选择性合成中的重要性 (Yang, Pan, & List, 2009)。

化学转化

- 叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯进行各种化学转化的能力展示了它们作为合成复杂分子的多功能中间体的用途,为有机化学领域做出了重大贡献 (Guinchard, Vallée, & Denis, 2005)。

动力学拆分

- 已经探索了相关叔丁基苯基氨基甲酸酯的酶动力学拆分,展示了以高对映选择性生产手性化合物的潜力。这种方法可用于合成对映体纯净的物质,这对制药应用至关重要 (Piovan, Pasquini, & Andrade, 2011)。

环境应用

- 丁基羟基甲苯及其衍生物(包括甲基氨基甲酸酯化合物)对大鼠肝细胞的比较细胞毒性研究提供了对其潜在环境影响和安全性概况的见解 (Nakagawa, Yaguchi, & Suzuki, 1994)。

作用机制

安全和危害

While specific safety and hazard information for “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQJSHFHZTDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)

![2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2657555.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)

![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)